2-(3-Pentadecylphenoxy)ethanol

Description

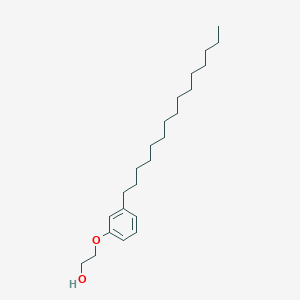

2-(3-Pentadecylphenoxy)ethanol is a phenolic lipid derivative characterized by a pentadecyl (C15) alkyl chain attached to a phenoxy group, with an ethanol moiety at the ortho position. These derivatives are typically derived from cardanol, a major component of cashew nut shell liquid (CNSL), and exhibit applications in polymer modification, surfactants, and bioactive molecules due to their amphiphilic nature .

Properties

CAS No. |

5287-66-1 |

|---|---|

Molecular Formula |

C23H40O2 |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

2-(3-pentadecylphenoxy)ethanol |

InChI |

InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(21-22)25-20-19-24/h15,17-18,21,24H,2-14,16,19-20H2,1H3 |

InChI Key |

LBCIAADYQIDNCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCO |

Related CAS |

40160-92-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Pentadecylphenoxy)ethanol can be synthesized through the ethoxylation of 3-pentadecylphenol with ethylene oxide. The reaction is typically base-catalyzed, using catalysts such as potassium hydroxide or sodium hydroxide. The reaction conditions involve heating the mixture to a temperature that facilitates the reaction, usually around 100°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of 3-pentadecylphenol with ethylene oxide in the presence of an alkaline catalyst. The process is carried out in a controlled environment to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Pentadecylphenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The phenolic ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like tosyl chloride in pyridine can be used for substitution reactions

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced phenolic compounds.

Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

2-(3-Pentadecylphenoxy)ethanol has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of detergents and emulsifiers .

Mechanism of Action

The mechanism of action of 2-(3-Pentadecylphenoxy)ethanol involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification is required .

Comparison with Similar Compounds

Key Findings :

- Unsaturation in the alkyl chain (e.g., pentadecenyl) reduces melting points and enhances solubility in nonpolar matrices .

- Branched chains (e.g., tetramethylbutyl) introduce steric hindrance, affecting reactivity and toxicity profiles .

Functional Group Differences

Key Findings :

Polymer Composites

- PAA-bonded CDA (3-pentadecylphenoxy acetic acid): Exhibits superior tenacity (45 MPa bending strength), heat resistance (stable up to 200°C), and water resistance compared to stearic acid (SA)-bonded CDA .

- SA-bonded CDA : Lower bending strength (32 MPa) but improved impact strength when combined with PAA .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Mechanical Properties of Polymer Composites

| Composite Material | Bending Strength (MPa) | Heat Resistance (°C) | Water Absorption (%) | Reference |

|---|---|---|---|---|

| PAA-bonded CDA | 45 | 200 | 1.2 | |

| SA-bonded CDA | 32 | 180 | 2.5 | |

| PAA+SA-bonded CDA | 38 | 195 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.